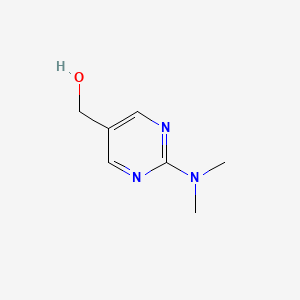

(2-(Dimethylamino)pyrimidin-5-yl)methanol

Description

N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked to a benzodioxole-carboxamide scaffold. Below, we compare this compound with similar molecules based on structural features, physicochemical properties, and biological activities.

Properties

IUPAC Name |

[2-(dimethylamino)pyrimidin-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHPUYQOCIXFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-(Dimethylamino)pyrimidin-5-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Reaction Conditions:

Hydroxymethylation: The hydroxymethyl group can be introduced via formylation followed by reduction, or through direct hydroxymethylation using formaldehyde under basic conditions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

(2-(Dimethylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

The compound (2-(Dimethylamino)pyrimidin-5-yl)methanol , also known as DMPM , has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

IUPAC Name: this compound

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

CAS Number: 2320506-27-0

The structure of DMPM includes a pyrimidine ring substituted with a dimethylamino group and a hydroxymethyl group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

DMPM has been explored for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.

Anticancer Activity

Research has indicated that DMPM exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that DMPM could inhibit the proliferation of cancer cells through apoptosis induction mechanisms. The compound's ability to interact with specific molecular targets involved in cell cycle regulation is under investigation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Antimicrobial Properties

DMPM has shown promising results as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including resistant strains.

Neurological Research

Given the presence of the dimethylamino group, DMPM is being studied for its potential neuroprotective effects. Preliminary findings suggest that it may have implications in treating neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects

Research indicates that DMPM can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

| Model | Effect Observed |

|---|---|

| SH-SY5Y Neuronal Cells | Increased cell viability under stress |

| Mouse Model of Alzheimer’s | Reduced amyloid plaque formation |

Case Study 1: Anticancer Research

A clinical trial investigated the efficacy of DMPM derivatives in combination therapy for breast cancer patients. The study found that patients receiving DMPM showed a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, DMPM was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that DMPM could enhance the effectiveness of conventional antibiotics, suggesting its potential as an adjuvant therapy.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Anticancer Agents

Compounds with benzothiazole and benzodioxole motifs, such as those in (7q, 7r, 7s, 7t), share structural similarities with the target compound. These analogs differ in substituents on the pyridine or thiazole rings, impacting their physicochemical and biological properties:

Key Observations :

- Higher melting points (e.g., 237.7–239.1°C for 7t) correlate with increased molecular rigidity due to thiazole substituents.

- Purity levels (90–92%) suggest robust synthetic protocols, critical for pharmacological consistency.

STING Agonists (Immunomodulators)

6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC), a close analog, acts as a human STING agonist with antitumor effects. Key differences include:

- Substituent : Bromo and naphthyl groups in BNBC vs. benzothiazole in the target compound.

- Activity : BNBC activates the cGAS-STING pathway, inducing type-I interferon responses and reducing tumor growth in mice .

- Purity : Synthesized at >95% purity, ensuring reliable biological evaluation .

Antidiabetic Agents

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) demonstrates potent α-amylase inhibition and hypoglycemic effects in streptozotocin-induced diabetic mice . Structural comparison highlights:

- Substituent : Trifluoromethylphenyl group enhances metabolic stability and binding affinity to α-amylase.

Flavor-Enhancing Analogues

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) is a umami flavor enhancer used at 1,000-fold lower concentrations than monosodium glutamate (MSG). Key distinctions:

- Substituent : Heptan-4-yl chain optimizes interaction with umami taste receptors.

- Applications : Approved as a food additive (EAFUS) with rigorous toxicological evaluation .

- Metabolism : Studied via LC–MS/MS, confirming stability in biological matrices .

Structural Derivatives with Modified Amine Groups

Compounds such as N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride () and others in feature cyclic amine substituents. These derivatives are used as pharmaceutical intermediates, with:

Biological Activity

(2-(Dimethylamino)pyrimidin-5-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dimethylamino group and a hydroxymethyl group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific protein kinases, which are crucial in cell signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

| A2780 | 0.12 ± 0.064 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for COX inhibition were found to be comparable to standard anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, this compound has been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest effective inhibition against strains such as E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives, including this compound, reveals that the presence of electron-donating groups enhances biological activity. The dimethylamino group is crucial for increasing solubility and bioavailability, while modifications at the pyrimidine core can significantly affect potency .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Anticancer Efficacy : A study assessed the compound's cytotoxicity against multiple cancer cell lines using the MTT assay, demonstrating potent activity with low IC50 values across different types of cancer .

- Inflammation Models : In vivo models of inflammation showed that the compound significantly reduced paw edema in rats, indicating its potential utility in treating inflammatory conditions .

- Microbial Inhibition : The compound's antimicrobial efficacy was tested against seven microbial strains, with promising results suggesting possible applications in treating infections .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For analogous compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol), formaldehyde is introduced under basic conditions (e.g., NaOH) to install the hydroxymethyl group . Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Contradictions in yield (e.g., 40–70%) may arise from competing side reactions, such as over-alkylation, requiring careful stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet (~δ 4.5–5.0 ppm) coupled to the pyrimidine ring protons. The dimethylamino group (-N(CH₃)₂) shows singlet peaks at δ 2.8–3.2 ppm .

- IR : O-H stretching (~3200–3600 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 169 for C₇H₁₁N₃O) and fragmentation patterns validate the structure .

Q. What preliminary biological activities have been reported for pyrimidinyl methanol derivatives, and how are these assays designed?

- Methodological Answer : Pyrimidine analogs exhibit antimicrobial and anticancer properties. Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Kinase Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .

For example, dimethylamino-substituted pyrimidines show activity against kinases like EGFR, with IC₅₀ values <1 µM in some cases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen Bonding : The hydroxymethyl group often forms H-bonds with adjacent molecules, stabilizing crystal lattices .

- Torsional Angles : The dimethylamino group’s conformation impacts solubility and bioactivity .

SC-XRD of related compounds (e.g., furopyrimidines) reveals planar pyrimidine rings with substituents in axial positions .

Q. What strategies address contradictions in reported biological activity data for pyrimidinyl methanol compounds?

- Methodological Answer : Discrepancies in IC₅₀ or MIC values may stem from:

- Assay Variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).

- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution .

- Metabolic Stability : Evaluate plasma stability (e.g., liver microsome assays) to rule out rapid degradation .

Cross-validation with orthogonal assays (e.g., SPR for binding affinity) enhances reliability .

Q. How can structure-activity relationship (SAR) studies optimize the dimethylamino-pyrimidine scaffold for target selectivity?

- Methodological Answer : Key modifications include:

- Substituent Engineering : Replace the hydroxymethyl group with bioisosteres (e.g., -CH₂NH₂) to enhance permeability .

- Ring Functionalization : Introduce halogens (e.g., Cl, F) at the pyrimidine 4-position to improve kinase binding .

Computational modeling (e.g., molecular docking with AutoDock) predicts interactions with targets like EGFR’s ATP-binding pocket .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

- Methodological Answer :

- HPLC Challenges : Poor retention due to polar groups. Fix: Use HILIC columns or ion-pair reagents (e.g., TFA) .

- Detection Limits : Low UV absorbance. Fix: Derivatize with chromophores (e.g., dansyl chloride) for fluorescence detection .

- Matrix Effects : Biological samples (e.g., plasma) require SPE or protein precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.